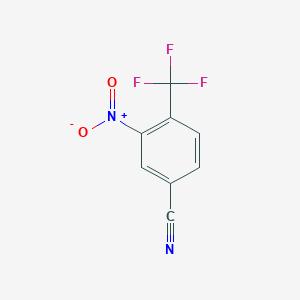

3-Nitro-4-(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-nitro-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13(14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUMCYKZOUGCDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719941 | |

| Record name | 3-Nitro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227489-72-6 | |

| Record name | 3-Nitro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-Nitro-4-(trifluoromethyl)benzonitrile

An In-depth Technical Guide to the Synthesis of 3-Nitro-4-(trifluoromethyl)benzonitrile

Abstract

This compound is a pivotal chemical intermediate, instrumental in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and agrochemicals. Its trifunctionalized aromatic structure offers a versatile scaffold for building complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. Designed for researchers, chemists, and drug development professionals, this document aims to serve as a comprehensive resource, blending theoretical expertise with practical, field-proven insights to facilitate efficient and safe synthesis.

Introduction: Strategic Importance of this compound

The strategic value of this compound lies in the unique electronic properties and reactivity conferred by its three distinct functional groups. The trifluoromethyl (-CF3) group is a powerful bioisostere for other chemical moieties and is known to enhance metabolic stability and lipophilicity in drug candidates.[1] The nitro (-NO2) and nitrile (-CN) groups are strong electron-withdrawing groups that not only influence the reactivity of the aromatic ring but also serve as versatile handles for further chemical transformations.[2] The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the nitro group is readily reduced to an aniline, opening pathways to a vast array of heterocyclic compounds and other complex derivatives.

This guide will dissect the two most scientifically sound and industrially relevant pathways for the synthesis of this key intermediate:

-

Route A: Direct electrophilic nitration of 4-(trifluoromethyl)benzonitrile.

-

Route B: A Sandmeyer cyanation reaction starting from 4-amino-3-nitrobenzotrifluoride.

Each route will be evaluated for its chemical logic, efficiency, scalability, and safety profile, providing the reader with the critical information needed to make informed decisions in a laboratory or manufacturing context.

Synthetic Pathway I: Direct Nitration of 4-(Trifluoromethyl)benzonitrile

This approach represents the most direct and atom-economical route to the target compound. It leverages the principles of electrophilic aromatic substitution, where the inherent directing effects of the substituents on the starting material guide the regioselective installation of the nitro group.

Mechanistic Rationale and Causality

The synthesis begins with 4-(trifluoromethyl)benzonitrile, a readily available starting material.[3] Both the trifluoromethyl (-CF3) and nitrile (-CN) groups are deactivating and meta-directing. Because they are situated para to one another, their directing effects are additive, strongly favoring electrophilic attack at the C3 and C5 positions, which are equivalent.

The reaction is typically performed with a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The role of sulfuric acid is critical; it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the potent electrophile, the nitronium ion (NO₂⁺).

Caption: Generation of the nitronium ion electrophile.

The subsequent attack of the nitronium ion on the electron-deficient aromatic ring is the rate-determining step. Precise temperature control is paramount during this stage, as the nitration of deactivated rings requires forcing conditions, yet the reaction is highly exothermic, posing a risk of runaway reactions and the formation of unwanted byproducts.

Experimental Protocol

This protocol is a representative example and should be optimized for specific laboratory conditions.

Materials:

-

4-(Trifluoromethyl)benzonitrile

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-(trifluoromethyl)benzonitrile (1.0 eq).

-

Acidification: Cool the flask in an ice-salt bath to 0°C and slowly add concentrated sulfuric acid (5.0 eq) while maintaining the internal temperature below 10°C.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) in a separate flask cooled in an ice bath. Transfer this mixture to the dropping funnel.

-

Addition: Add the nitrating mixture dropwise to the stirred solution of the starting material over 60-90 minutes, ensuring the internal temperature does not exceed 15°C.[4]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 10-15°C for 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate should form.

-

Work-up: Isolate the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. For further purification, dissolve the crude product in DCM, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude solid can be further purified by recrystallization (e.g., from an ethanol/water mixture) to yield this compound as a crystalline solid.

Data Summary

| Parameter | Value / Condition | Rationale / Comment |

| Starting Material | 4-(Trifluoromethyl)benzonitrile | Commercially available. |

| Key Reagents | HNO₃ / H₂SO₄ | Standard nitrating mixture for deactivated rings. |

| Stoichiometry (HNO₃) | 1.1 - 1.5 equivalents | Slight excess ensures complete reaction. |

| Temperature | 0 - 15 °C | Critical for controlling exotherm and selectivity.[4] |

| Reaction Time | 2 - 4 hours | Dependent on scale and temperature. |

| Typical Yield | 75 - 90% | Highly dependent on reaction control. |

| Product Purity | >98% (after recrystallization) | Recrystallization is effective for removing isomers. |

Synthetic Pathway II: Sandmeyer Reaction

The Sandmeyer reaction is a classic and robust transformation that converts an aromatic primary amine into a wide range of functional groups via a diazonium salt intermediate.[5][6] In this pathway, the nitrile group is introduced at a late stage onto a pre-functionalized aromatic ring.

Mechanistic Rationale and Causality

This route commences with 4-amino-3-nitrobenzotrifluoride. The synthesis is a two-step process:

-

Diazotization: The primary amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄). This reaction must be conducted at low temperatures (typically 0-5°C) to prevent the highly unstable diazonium salt from decomposing.[7]

-

Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution. The mechanism involves a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species.[5] The aryl radical then reacts with the cyanide to form the final product.

Caption: Workflow for the Sandmeyer synthesis route.

The primary advantage of this route is its predictability and tolerance for the existing electron-withdrawing groups. The main challenges are the handling of potentially explosive diazonium salts and the high toxicity of copper cyanide.

Experimental Protocol

This protocol is a representative example and requires strict adherence to safety precautions.

Part A: Diazotization

-

Amine Suspension: In a three-neck round-bottom flask, suspend 4-amino-3-nitrobenzotrifluoride (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cooling: Cool the suspension to 0°C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the amine suspension, ensuring the temperature is maintained below 5°C at all times.[7] A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

-

Diazonium Solution: The resulting solution, containing the aryl diazonium salt, should be kept cold and used immediately in the next step. Caution: Do not attempt to isolate the diazonium salt. [7]

Part B: Cyanation

-

Cyanide Preparation: In a separate, large reaction flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Warm the solution gently to ensure dissolution.

-

Sandmeyer Reaction: Cool the cyanide solution to around 10°C. Slowly and carefully add the cold diazonium salt solution from Part A to the cyanide solution with vigorous stirring.

-

Decomposition: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60°C until the evolution of nitrogen gas ceases, indicating the reaction is complete.[7]

-

Work-up and Purification: Cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography or recrystallization.

Comparative Analysis and Expert Recommendation

| Feature | Route A: Direct Nitration | Route B: Sandmeyer Reaction |

| Number of Steps | 1 | 2 (from the corresponding aniline) |

| Starting Materials | 4-(Trifluoromethyl)benzonitrile | 4-Amino-3-nitrobenzotrifluoride |

| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | NaNO₂, HCl, CuCN |

| Safety Concerns | Highly corrosive and exothermic; potential for over-nitration. | Unstable diazonium intermediate; highly toxic cyanide salts. |

| Atom Economy | High | Moderate (loss of N₂ and other salts) |

| Scalability | Excellent; well-suited for industrial flow chemistry. | Challenging due to diazonium instability and cyanide handling. |

| Regioselectivity | Excellent due to additive directing effects. | Excellent; determined by the position of the starting amine. |

Expert Recommendation:

For both laboratory-scale and industrial-scale production, Route A (Direct Nitration) is the superior and recommended pathway. Its primary advantages are the high atom economy, single-step procedure, and the use of common, inexpensive bulk chemicals. The regioselectivity is intrinsically high, simplifying purification. While the reaction is exothermic, modern process control and the potential for implementation in continuous flow reactors mitigate the associated risks effectively.[8]

Route B (Sandmeyer Reaction) is a chemically robust and reliable method but is burdened by significant safety and handling concerns related to the unstable diazonium intermediate and the acute toxicity of cyanide reagents. It is a valuable tool in a medicinal chemistry context where the required aniline precursor may be more accessible than the benzonitrile starting material for Route A, but it is less favorable for large-scale synthesis.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Benzonitrile, 4-(trifluoromethyl)- [webbook.nist.gov]

- 4. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 5. byjus.com [byjus.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

3-Nitro-4-(trifluoromethyl)benzonitrile molecular structure

An In-depth Technical Guide to the Molecular Structure of 3-Nitro-4-(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document elucidates the compound's molecular architecture, physicochemical properties, and spectroscopic signature. It further details a robust synthetic pathway and discusses the reactivity conferred by its distinct functional groups. The guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the strategic application of this versatile building block.

Introduction: A Strategic Building Block in Modern Chemistry

This compound is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry. Its structure, featuring a trifluoromethyl group, a nitro group, and a nitrile group on a benzene ring, makes it a valuable precursor for the synthesis of complex molecules. The incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern drug design, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This guide offers a detailed examination of the molecule's structure, properties, and reactivity, providing a foundational understanding for its effective use in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by the specific arrangement of its three functional groups on the benzene ring. The nitrile (-CN) and trifluoromethyl (-CF3) groups are para (1,4 position) to each other, while the nitro (-NO2) group is meta (1,3 position) to the nitrile and ortho (1,2 position) to the trifluoromethyl group.

This specific orientation is a result of the synthetic routes used for its preparation and dictates the molecule's electronic properties and subsequent reactivity.

-

Trifluoromethyl Group (-CF3): A strong electron-withdrawing group due to the high electronegativity of fluorine atoms. It deactivates the aromatic ring towards electrophilic substitution.

-

Nitro Group (-NO2): Another potent electron-withdrawing group that further deactivates the ring.

-

Nitrile Group (-CN): Also an electron-withdrawing group, contributing to the overall electron-deficient nature of the aromatic system.

The collective electron-withdrawing nature of these groups makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key aspect of its reactivity.

References

Spectroscopic Blueprint of 3-Nitro-4-(trifluoromethyl)benzonitrile: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 3-Nitro-4-(trifluoromethyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important chemical intermediate, grounding its analysis in established scientific principles and field-proven insights.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound featuring three distinct functional groups: a nitrile (-C≡N), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃). This unique combination of electron-withdrawing substituents makes it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation is paramount for its application in synthesis, and spectroscopic techniques provide the necessary definitive characterization. This guide explains the causality behind experimental choices and provides a self-validating system for the protocols described.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the following numbering scheme is used for the atoms in this compound.

Caption: Numbering scheme for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.[2] The electron-withdrawing nature of the nitrile, nitro, and trifluoromethyl groups will deshield these protons, shifting their signals downfield.[3]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[4]

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 8.2 | d | J(H2-H6) ≈ 2 |

| H-5 | ~ 8.0 | d | J(H5-H6) ≈ 8 |

| H-6 | ~ 7.9 | dd | J(H6-H5) ≈ 8, J(H6-H2) ≈ 2 |

Interpretation: The proton at the C-2 position (H-2) is ortho to the strongly electron-withdrawing nitro group and will be the most deshielded. It is expected to appear as a doublet due to coupling with H-6. The proton at C-5 (H-5) is ortho to the trifluoromethyl group and will also be significantly downfield, appearing as a doublet from coupling to H-6. The proton at C-6 (H-6) will be a doublet of doublets due to coupling with both H-2 and H-5. The interpretation of these splitting patterns is crucial for assigning the signals correctly.[5][6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.[1] Due to the presence of the three electron-withdrawing groups, the aromatic carbon signals will be spread over a wide range.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans may be needed due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Process the FID similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-CN | ~ 116 |

| C-1 | ~ 110 |

| C-2 | ~ 135 |

| C-3 | ~ 150 |

| C-4 | ~ 130 (q, J ≈ 30 Hz) |

| C-5 | ~ 128 |

| C-6 | ~ 133 |

| C-CF₃ | ~ 122 (q, J ≈ 270 Hz) |

Interpretation: The nitrile carbon (C-CN) and the carbon attached to it (C-1) will be relatively upfield for aromatic carbons.[7] The carbons attached to the nitro (C-3) and trifluoromethyl (C-4) groups will be significantly downfield. The trifluoromethyl group will cause the C-4 signal to appear as a quartet due to C-F coupling, and the CF₃ carbon itself will also be a quartet with a large coupling constant.[8]

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and will show a single sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group.[9]

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16 scans are typically sufficient.

-

-

Processing: Process the FID and reference the spectrum to an external standard like CFCl₃ (0 ppm) or an internal standard.[10]

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | ~ -63 | s |

Interpretation: The chemical shift of the trifluoromethyl group is influenced by the electronic environment of the aromatic ring.[11] The presence of the nitro and nitrile groups will cause a downfield shift compared to trifluoromethylbenzene.

Caption: A typical experimental workflow for NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[1] The spectrum of this compound will be characterized by absorptions corresponding to the C≡N, C-NO₂, C-F, and aromatic C-H and C=C bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: Perform a background subtraction using a spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~ 2230 | C≡N stretch | Strong, sharp |

| ~ 1610, 1480 | Aromatic C=C stretch | Medium |

| ~ 1530 | Asymmetric NO₂ stretch | Strong |

| ~ 1350 | Symmetric NO₂ stretch | Strong |

| ~ 1320 | C-F stretch | Strong |

| ~ 1100-1200 | C-F stretch | Strong |

| ~ 3100-3000 | Aromatic C-H stretch | Medium-Weak |

Interpretation: The most characteristic peak will be the strong, sharp absorption around 2230 cm⁻¹ for the nitrile group.[12] The two strong bands for the nitro group's asymmetric and symmetric stretches are also key identifiers.[13] The C-F stretches of the trifluoromethyl group will appear as strong absorptions in the fingerprint region. Aromatic C-H stretches will be observed above 3000 cm⁻¹, and C=C in-ring stretches will be present in the 1600-1400 cm⁻¹ region.[2]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.[14]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely cause significant fragmentation. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for LC-MS and can provide a more prominent molecular ion peak.[14][15]

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₈H₃F₃N₂O₂

-

Molecular Weight: 232.12 g/mol

-

Molecular Ion (M⁺): m/z = 232

Predicted Fragmentation Pattern (EI):

-

[M - NO₂]⁺: m/z = 186

-

[M - CF₃]⁺: m/z = 163

-

[M - CN]⁺: m/z = 206

-

[C₆H₃F₃]⁺: m/z = 144

Caption: Plausible EI fragmentation of this compound.

Interpretation: The mass spectrum will show a molecular ion peak at m/z 232. Common fragmentation pathways will involve the loss of the nitro group (46 Da), the trifluoromethyl group (69 Da), and the nitrile group (26 Da). The relative abundances of these fragment ions will depend on their stability.

Conclusion

The collective analysis of NMR, IR, and MS data provides a definitive spectroscopic signature for this compound. By understanding the principles behind each technique and the influence of the molecule's functional groups on the resulting spectra, researchers can confidently verify its structure and purity. This guide serves as a foundational reference for the characterization of this and structurally related compounds, underpinning the scientific rigor required in modern chemical research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. azooptics.com [azooptics.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. colorado.edu [colorado.edu]

- 11. rsc.org [rsc.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

solubility of 3-Nitro-4-(trifluoromethyl)benzonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 3-Nitro-4-(trifluoromethyl)benzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in organic synthesis.[3] In the absence of extensive empirical data for this specific molecule, this document emphasizes predictive modeling and established experimental methodologies. We will explore the theoretical framework of solubility, detail robust protocols for its determination, and provide insights into solvent selection based on physicochemical properties. This guide is intended to equip researchers with the foundational knowledge and practical tools necessary to effectively work with this compound.

Introduction: The Critical Role of Solubility in a Research and Development Context

In the pharmaceutical and agrochemical industries, understanding the solubility of a compound is paramount.[1][4][5] Poor solubility can lead to challenges in formulation, reduced efficacy, and increased development costs.[1][2] this compound is an organic compound featuring a combination of functional groups that influence its solution behavior: a polar nitro group, a highly electronegative trifluoromethyl group, and a nitrile group.[3] This unique structure necessitates a careful and systematic approach to determining its solubility in various organic solvents. This guide will serve as a practical resource for scientists to predict, measure, and understand the solubility of this and structurally related compounds.

Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic | Rationale |

| Molecular Formula | C₈H₃F₃N₂O₂ | Based on chemical structure.[3] |

| Molar Mass | 216.12 g/mol | Calculated from the molecular formula.[3] |

| Polarity | Polar | The presence of the nitro (-NO₂) and nitrile (-CN) groups, along with the trifluoromethyl (-CF₃) group, creates significant dipole moments, rendering the molecule polar. |

| Hydrogen Bonding | Acceptor | The oxygen atoms of the nitro group and the nitrogen of the nitrile group can act as hydrogen bond acceptors. The molecule lacks a hydrogen bond donor. |

| Physical Form | Expected to be a solid | Similar benzonitrile derivatives are solids at room temperature.[6][7] |

Theoretical Prediction of Solubility

Predictive models are invaluable for initial solvent screening and for understanding the underlying forces governing solubility.[4][8][9][10]

"Like Dissolves Like": A Foundational Principle

The adage "like dissolves like" is a useful starting point for predicting solubility.[11][12] This principle suggests that polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[12] Given the polar nature of this compound, it is expected to have higher solubility in polar organic solvents.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more quantitative approach by dividing the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[13][14] A solvent is likely to dissolve a solute if their Hansen parameters are similar. The distance (Ra) between the HSP of the solute and solvent in Hansen space can be calculated, with smaller distances indicating higher affinity.[13]

Workflow for HSP-based Solubility Prediction

Caption: Predictive workflow using Hansen Solubility Parameters.

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method used to predict activity coefficients in mixtures.[15][16][17] By breaking down the molecule into its constituent functional groups, UNIFAC can estimate the solubility of a compound in a given solvent, which is particularly useful when experimental data is scarce.[15][18]

Experimental Determination of Solubility

Experimental measurement remains the gold standard for determining solubility. The following are robust and widely used methods.

The Equilibrium Shake-Flask Method

This is a traditional and highly accurate method for determining thermodynamic solubility.[19]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[19][20] The presence of undissolved solid is crucial.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Analysis: Determine the concentration of the dissolved solute in the supernatant using a suitable analytical technique.

Shake-Flask Method Workflow

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Analytical Techniques for Concentration Measurement

The choice of analytical method depends on the properties of the solute and the desired accuracy.

This is a simple and direct method for determining the concentration of a solute in a saturated solution.[2][21]

Protocol:

-

Accurately weigh an empty, dry evaporating dish (W₁).

-

Pipette a precise volume of the clear supernatant from the equilibrated mixture into the dish and weigh it (W₂).

-

Carefully evaporate the solvent in a fume hood, followed by drying in an oven at a suitable temperature until a constant weight is achieved (W₃).[2][21]

-

The weight of the dissolved solute is (W₃ - W₁), and the weight of the solvent is (W₂ - W₃). From this, the solubility can be expressed in various units (e.g., g/100g of solvent).

Spectroscopic techniques are often faster and require smaller sample volumes.[22]

-

UV-Visible Spectroscopy: This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range.[22][23] A calibration curve of absorbance versus known concentrations must first be prepared. The absorbance of the diluted supernatant is then measured, and its concentration is determined from the calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for quantitative analysis (qNMR) by integrating the signal of the solute relative to a known internal standard.[24] This method is non-destructive and can be very accurate.[24]

HPLC is a highly sensitive and selective method for determining concentration, especially in complex mixtures.[25] Similar to UV-Vis spectroscopy, it requires the generation of a standard curve.

Factors Influencing Solubility

Several factors can significantly affect the solubility of this compound.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[24] This is because the dissolution process is often endothermic.

-

Solvent Polarity: As discussed, the polarity of the solvent will play a crucial role. A systematic screening of solvents with varying polarities is recommended.

-

Purity of Solute and Solvent: Impurities can alter the measured solubility.[19] It is essential to use pure starting materials for accurate measurements.

Conclusion

While direct experimental solubility data for this compound is not widely published, a combination of theoretical prediction and established experimental protocols provides a robust framework for its characterization. By leveraging predictive models like Hansen Solubility Parameters for initial solvent screening and employing meticulous experimental techniques such as the shake-flask method coupled with gravimetric or spectroscopic analysis, researchers can confidently determine the solubility of this compound. A thorough understanding of its solubility behavior is a critical step in unlocking its full potential in drug discovery and development.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. chembk.com [chembk.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Benzonitrile, 4-Nitro-3-(Trifluoromethyl)- | Properties, Uses, Safety Data & Suppliers China – Buy High Purity Chemicals Online [nj-finechem.com]

- 7. 4-(トリフルオロメチル)ベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 10. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.ws [chem.ws]

- 12. Khan Academy [khanacademy.org]

- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 14. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 15. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model | Semantic Scholar [semanticscholar.org]

- 18. Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model | Chemical Engineering Transactions [cetjournal.it]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. scribd.com [scribd.com]

- 21. uomus.edu.iq [uomus.edu.iq]

- 22. solubilityofthings.com [solubilityofthings.com]

- 23. pharmatutor.org [pharmatutor.org]

- 24. m.youtube.com [m.youtube.com]

- 25. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Safe Handling of 3-Nitro-4-(trifluoromethyl)benzonitrile

This guide provides an in-depth analysis of the safety protocols and handling precautions for 3-Nitro-4-(trifluoromethyl)benzonitrile (CAS No. 1227489-72-6), a key intermediate in pharmaceutical and agrochemical research. The information herein is synthesized from authoritative safety data sheets and established laboratory best practices, designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound responsibly.

Compound Identification and Physicochemical Properties

-

Chemical Name: this compound

-

Synonyms: Not widely available

-

CAS Number: 1227489-72-6

-

Molecular Formula: C₈H₃F₃N₂O₂[1]

-

Molecular Weight: 216.12 g/mol [1]

| Property | Value | Source |

| Physical State | Solid | [1] |

| Melting Point | 84-86 °C | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with skin, eye, and respiratory irritation.

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][4][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a combination of engineering controls and personal protective equipment is essential.

Engineering Controls

-

Fume Hood: All handling of this compound, especially when dealing with the solid form or creating solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield may be necessary for splash protection.

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[8] Breakthrough times should be considered for extended use.

-

Skin and Body Protection: A lab coat or chemical-resistant apron must be worn.[8] For large-scale operations, impervious clothing may be necessary.[3][4]

-

Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1] For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge.[1] All respirator use must be in accordance with a comprehensive respiratory protection program.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for preventing accidental exposure and ensuring the stability of the compound.

Handling

-

Avoid all personal contact, including inhalation.[9]

-

Use in a well-ventilated area.[9]

-

Do not eat, drink, or smoke when using this product.[3][5][6]

Storage

-

Store away from incompatible materials such as strong oxidizing agents and bases.[4]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

-

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.[1]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3][6]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1][6]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3][6]

-

If Swallowed: Never give anything by mouth to an unconscious person.[1] Rinse mouth with water. Consult a physician.[1][6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Special Hazards: Combustion may produce carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1]

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[1]

-

Environmental Precautions: Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Waste Disposal

Dispose of this chemical and its container in accordance with local, state, and federal regulations.

-

Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

-

Contaminated Packaging: Dispose of as unused product.[1]

Experimental Protocols

Protocol for Weighing and Preparing a Solution

-

Don appropriate PPE as outlined in Section 3.2.

-

Perform all operations within a certified chemical fume hood.

-

Place a weigh boat on a calibrated analytical balance and tare.

-

Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

-

Record the exact weight.

-

Transfer the solid to an appropriate flask.

-

Add the desired solvent to the flask and mix until the solid is fully dissolved.

-

Seal the flask and label it appropriately.

-

Clean the balance and surrounding area.

-

Dispose of the weigh boat and any contaminated materials as hazardous waste.

Protocol for Small-Scale Spill Cleanup

-

Evacuate the immediate area and restrict access.

-

Ensure you are wearing the appropriate PPE.

-

Cover the spill with an inert absorbent material, such as vermiculite or sand.

-

Carefully sweep the absorbed material into a designated hazardous waste container.

-

Clean the spill area with a suitable solvent and then with soap and water.

-

Collect all cleaning materials in the hazardous waste container.

-

Seal and label the waste container for disposal.

Visualizations

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Emergency Response for a Spill

Caption: Decision tree for responding to a spill of this compound.

References

- 1. capotchem.cn [capotchem.cn]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

Introduction: The Strategic Integration of Fluorine in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylbenzonitrile Derivatives

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design.[1][2] Among these, the trifluoromethyl (CF3) group is particularly esteemed for its profound ability to modulate the physicochemical and pharmacological profiles of bioactive molecules.[1][3] When appended to the versatile benzonitrile scaffold, a key building block in organic synthesis, the resulting trifluoromethylbenzonitrile derivatives emerge as a class of compounds with a vast and potent spectrum of biological activities.[4][5]

This guide, prepared from the perspective of a Senior Application Scientist, delves into the core principles governing the biological activity of these derivatives. We will move beyond a mere cataloging of effects to explore the causal relationships between molecular structure, physicochemical properties, and therapeutic potential. We will examine the established experimental workflows used to validate these activities, presenting them not as mere recipes, but as self-validating systems designed for robust and reproducible data generation.

The trifluoromethyl group's unique combination of high electronegativity, metabolic stability, and lipophilicity makes it an invaluable tool for optimizing drug candidates.[2] It can enhance membrane permeability, improve binding affinity to biological targets, and protect molecules from metabolic degradation, thereby extending their therapeutic half-life.[3][6] The benzonitrile moiety, with its reactive nitrile group, provides a synthetic handle for a multitude of chemical transformations, allowing for the creation of diverse molecular libraries.[4][5] This guide will illuminate how these fundamental properties translate into tangible biological outcomes across various therapeutic areas.

Physicochemical Drivers of Biological Activity

The remarkable efficacy of trifluoromethylbenzonitrile derivatives is not serendipitous; it is a direct consequence of the unique physicochemical properties imparted by the CF3 group. Understanding these properties is fundamental to appreciating their biological implications.

-

Enhanced Lipophilicity and Membrane Permeability: The CF3 group is one of the most lipophilic substituents used in drug design.[2] This increased lipophilicity significantly enhances a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets and improving oral bioavailability.[2][3][7] For instance, the antidepressant Fluoxetine serves as a classic example where the trifluoromethyl group is crucial for its brain penetration and efficacy.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic oxidation by cytochrome P450 enzymes.[1][2][3] This "metabolic shield" effect prevents rapid degradation of the drug in the liver, leading to a longer half-life and sustained therapeutic effect.[3][6] This stability is a key advantage leveraged in the development of agrochemicals, ensuring longer-lasting crop protection.[8]

-

Modulation of Electronic Properties and pKa: As a potent electron-withdrawing group, the CF3 substituent significantly alters the electronic density of the aromatic ring.[2][7] This can influence the pKa of nearby acidic or basic functional groups, affecting the molecule's ionization state at physiological pH. This modulation is critical for optimizing drug-receptor interactions, as binding events are often highly sensitive to the charge distribution of the ligand.

-

Conformational Control and Binding Affinity: The steric bulk of the CF3 group, which is larger than a methyl group, can influence the preferred conformation of a molecule.[2] This conformational rigidity can pre-organize the molecule into a shape that is optimal for binding to a specific receptor or enzyme active site, thereby increasing potency and selectivity.[3]

The interplay of these factors provides medicinal chemists with a powerful toolkit to fine-tune the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, transforming promising hits into viable clinical leads.

Workflow for Drug Candidate Optimization

The process of leveraging these physicochemical properties in drug discovery follows a logical workflow, aimed at systematically refining a lead compound.

Caption: Drug discovery workflow for trifluoromethylbenzonitrile derivatives.

A Spectrum of Validated Biological Activities

Trifluoromethylbenzonitrile derivatives have demonstrated efficacy across a remarkable range of therapeutic and industrial applications. This section details the key areas of activity, supported by experimental evidence.

Anticancer Activity

A significant body of research highlights the potent antiproliferative effects of this compound class against various human cancer cell lines.[9][10][11]

-

Mechanism of Action: A primary mechanism involves the inhibition of critical signaling proteins, such as Epidermal Growth Factor Receptor (EGFR) kinase.[11] EGFR is a key driver of cell growth and proliferation in many tumors, and its inhibition can arrest the cell cycle and induce apoptosis (programmed cell death).[11] For example, novel 5-trifluoromethylpyrimidine derivatives have been synthesized and shown to be potent EGFR inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[11] Other derivatives, such as those based on a thiazolo[4,5-d]pyrimidine scaffold, also show strong cytotoxic effects against melanoma and prostate cancer cell lines.[10]

-

Key Compounds and Efficacy: The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%.

| Compound Class | Cancer Cell Line | Reported IC50 / GI50 | Reference |

| N-bis(trifluoromethyl)alkyl-N'-thiazolyl ureas | PC-3 (Prostate) | logGI50 -7.10 | [9] |

| N-bis(trifluoromethyl)alkyl-N'-thiazolyl ureas | SNB-75 (CNS) | logGI50 -5.84 | [9] |

| Thiazolo[4,5-d]pyrimidine Derivatives | A375, C32 (Melanoma) | ~20% viability at 50 µM | [10] |

| 5-Trifluoromethylpyrimidine Derivatives | A549 (Lung) | 0.35 µM | [11] |

| 5-Trifluoromethylpyrimidine Derivatives | EGFR Kinase | 0.091 µM | [11] |

Antimicrobial (Antibacterial & Antifungal) Activity

Trifluoromethylbenzonitrile derivatives have emerged as promising leads for developing new agents to combat infectious diseases, including those caused by drug-resistant pathogens.[12][13][14][15]

-

Antibacterial Action: Novel pyrazole derivatives substituted with a trifluoromethylphenyl group have demonstrated potent growth inhibition of antibiotic-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[12] These compounds were shown to be effective at preventing and eradicating biofilms, which are structured communities of bacteria that are notoriously difficult to treat.[12] Some derivatives showed Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL against MRSA strains.[12]

-

Antifungal Action: Chalcone derivatives bearing trifluoromethyl substituents have been evaluated for their antifungal activity against pathogenic strains like Candida albicans and Aspergillus niger.[13][14][16] Furthermore, in the agrochemical sector, 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have shown significant efficacy against various forms of Botrytis cinerea (gray mold), a fungus that causes major crop damage.[17]

Antiviral Activity

The unique properties of the trifluoromethyl group contribute to the development of potent antiviral agents.[18][19]

-

Mechanism of Action: The primary strategy involves inhibiting viral replication. For instance, Tecovirimat, an FDA-approved drug for treating smallpox and monkeypox, contains a trifluoromethylphenyl group that is critical for its metabolic stability and pharmacokinetic profile.[18] It works by blocking a viral protein essential for the virus to exit an infected cell, thus preventing its spread.[18] Other research has shown that trifluoromethyl substitution can provide a "global protective effect" against hepatic metabolism in picornavirus inhibitors, enhancing their stability and efficacy.[6]

Insecticidal and Agrochemical Activity

In agriculture, these derivatives are instrumental in creating next-generation crop protection agents.[8][20]

-

Enhanced Efficacy: The incorporation of trifluoromethyl groups into phthalic acid diamides has led to insecticides with extremely high activity against lepidopteran insects like the diamondback moth (Plutella xylostella).[21] The enhanced lipophilicity improves the penetration of the active ingredient into the pest, while metabolic stability ensures prolonged action.[8][20] This leads to more potent and efficient products that can help meet the growing demands of global agriculture.[8]

Enzyme and Transporter Modulation

Beyond antimicrobial and anticancer applications, these derivatives can selectively modulate the activity of specific enzymes and transporters.

-

Cholinesterase Inhibition: Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission.[22] This line of research is relevant for developing treatments for neurodegenerative diseases like Alzheimer's.

-

Monoamine Transporter Selectivity: In the field of pharmacology, trifluoromethyl substitution on methcathinone analogs was found to dramatically shift their activity.[23] Specifically, substitution at the 3- or 4-position of the phenyl ring increased potency at the serotonin transporter (SERT) while decreasing it at the dopamine transporter (DAT), resulting in highly selective SERT agents that may have therapeutic value with lower abuse potential.[23]

Caption: Diverse biological activities of trifluoromethylbenzonitrile derivatives.

Experimental Protocols: A Self-Validating Approach

To ensure the integrity and reproducibility of research findings, experimental protocols must be designed as self-validating systems. This involves the meticulous use of controls and a clear understanding of the assay's principles.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[24] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Causality Behind Experimental Choices:

-

Why MTT? It's a robust, high-throughput method to assess cell viability. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of a compound's cytotoxic effect.

-

Why Controls?

-

Untreated Control: Represents 100% cell viability and serves as the baseline against which all other samples are compared.

-

Vehicle Control (e.g., DMSO): Ensures that the solvent used to dissolve the test compound does not have a toxic effect on its own.

-

Positive Control (e.g., Doxorubicin): A known cytotoxic agent used to validate that the assay system is working correctly.

-

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cells (e.g., A549 lung carcinoma) in appropriate media (e.g., DMEM with 10% FBS).

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microplate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of the trifluoromethylbenzonitrile derivative in DMSO.

-

Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Remove the old media from the wells and add 100 µL of the media containing the test compound or controls.

-

Incubate for 48-72 hours. The duration is chosen to allow sufficient time for the compound to exert its antiproliferative effect.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan.

-

-

Formazan Solubilization:

-

Carefully remove the media from each well.

-

Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

-

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is the gold standard for determining antimicrobial potency.

Causality Behind Experimental Choices:

-

Why Broth Microdilution? It is a standardized, quantitative method that allows for the testing of multiple compounds and concentrations simultaneously, providing a clear endpoint (visible growth).

-

Why Controls?

-

Growth Control (No Drug): Confirms that the bacteria can grow in the test medium.

-

Sterility Control (No Bacteria): Confirms that the medium is not contaminated.

-

Positive Control (e.g., Vancomycin for MRSA): A known antibiotic used to ensure the bacterial strain is susceptible and the assay is performing as expected.

-

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Culture the bacterial strain (e.g., MRSA) on an appropriate agar plate overnight.

-

Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Preparation:

-

In a 96-well plate, add 50 µL of MHB to all wells.

-

Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.

-

Perform 2-fold serial dilutions by transferring 50 µL from one column to the next across the plate.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Result Determination:

-

Visually inspect the wells for turbidity (a sign of bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Conclusion and Future Perspectives

The trifluoromethylbenzonitrile scaffold represents a privileged structure in modern chemical biology and drug discovery. The strategic incorporation of the trifluoromethyl group provides a powerful method for enhancing the potency, selectivity, and pharmacokinetic properties of bioactive molecules.[2][4] The diverse range of activities—from anticancer and antimicrobial to insecticidal and neuropharmacological—underscores the remarkable versatility of these derivatives.[9][12][23]

The continued exploration of this chemical space is a promising frontier. Future research will likely focus on:

-

Novel Scaffolds: Combining the trifluoromethylbenzonitrile motif with other pharmacologically relevant heterocyclic systems to unlock new biological activities.

-

Targeted Therapies: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

-

Combating Resistance: Developing derivatives with novel mechanisms of action to overcome existing drug resistance in cancer and infectious diseases.

As synthetic methodologies become more advanced, the ability to precisely tailor the structure of these compounds will expand, further solidifying the role of trifluoromethylbenzonitrile derivatives as a cornerstone of therapeutic and agrochemical innovation.

References

- 1. jelsciences.com [jelsciences.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile [smolecule.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 18. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. nbinno.com [nbinno.com]

- 21. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

A Technical Guide to the Reactivity of the Nitro Group in Benzonitrile Compounds

Preamble: The Unique Electronic Landscape of Nitro-Substituted Benzonitriles

In the realm of organic synthesis and drug development, benzonitrile derivatives serve as foundational scaffolds for a multitude of functional molecules.[1] When substituted with a nitro group (–NO₂), the chemical behavior of the benzonitrile core is dramatically altered. This guide provides an in-depth exploration of the reactivity conferred by the nitro group, focusing on the underlying electronic principles that govern its transformations. As researchers and drug development professionals, understanding these nuances is critical for the rational design of synthetic pathways and the creation of novel molecular entities.

The benzonitrile molecule is inherently electron-poor due to the inductive and resonance effects of the cyano (–CN) group. The introduction of a nitro group, one of the most powerful electron-withdrawing groups in organic chemistry, profoundly intensifies this electron deficiency.[2] Both the nitro and cyano groups withdraw electron density from the aromatic ring through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group, and the nitrogen atom in the nitrile group, pulls electron density away from the ring through the sigma (σ) bond framework.[2]

-

Resonance Effect (-M): Both groups delocalize the ring's pi (π) electrons into their own structure, creating resonance forms that place a positive charge on the aromatic ring. This delocalization significantly deactivates the ring toward electrophilic attack.[2]

The synergistic electron withdrawal by both groups renders the aromatic ring highly electrophilic. This electronic state dictates the primary modes of reactivity for nitrobenzonitrile compounds: it strongly disfavors traditional electrophilic aromatic substitution but markedly activates the molecule for nucleophilic aromatic substitution and facilitates the selective reduction of the nitro group itself.

Section 1: Nucleophilic Aromatic Substitution (SNAr) - Capitalizing on an Electron-Deficient Core

The severe electron deficiency of the nitrobenzonitrile ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr), provided a suitable leaving group (typically a halide) is present. The nitro group acts as a powerful activating group for this transformation.[3][4]

The Addition-Elimination Mechanism: A Tale of Stabilization

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The critical step is the initial nucleophilic attack on the carbon atom bearing the leaving group, which temporarily breaks the ring's aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][5]

The stability of this intermediate is paramount to the reaction's success, and this is where the position of the nitro group is crucial. For the nitro group to effectively stabilize the negative charge of the Meisenheimer complex through resonance, it must be positioned ortho or para to the leaving group.[4][6] In these positions, the negative charge can be delocalized directly onto the electronegative oxygen atoms of the nitro group. A meta-positioned nitro group cannot participate in this resonance stabilization, rendering the SNAr reaction significantly slower or altogether non-viable.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

Methodological & Application

The Strategic Utility of 3-Nitro-4-(trifluoromethyl)benzonitrile in Modern Organic Synthesis

<

Introduction: A Versatile Building Block for Complex Molecules

3-Nitro-4-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound that has emerged as a critical building block in contemporary organic synthesis. Its unique electronic properties, stemming from the presence of three distinct functional groups—a nitrile, a nitro group, and a trifluoromethyl group—render it a versatile precursor for the synthesis of a wide array of complex molecules, particularly in the realms of medicinal chemistry and materials science. The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the reactivity of the aromatic ring, making it amenable to specific synthetic transformations. This application note will delve into the key applications of this compound, providing detailed protocols and mechanistic insights for its effective utilization in the laboratory.

Core Applications and Synthetic Strategies

The strategic placement of the electron-withdrawing nitro and trifluoromethyl groups on the benzonitrile scaffold dictates its primary modes of reactivity. These applications predominantly revolve around nucleophilic aromatic substitution and the chemical manipulation of the nitro and nitrile functionalities.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of strong electron-withdrawing groups, particularly ortho and para to a potential leaving group, activates an aromatic ring towards nucleophilic attack.[1][2] In this compound, while there isn't a conventional leaving group like a halide, the highly electron-deficient nature of the ring can facilitate SNAr-type reactions under specific conditions, or it can be a precursor to compounds that readily undergo such substitutions. For instance, related compounds like 4-chloro-3-nitrobenzotrifluoride readily undergo substitution.[3]

A key application of this principle is the synthesis of substituted anilines and other derivatives. The nitro group can be displaced by strong nucleophiles, although more commonly, a related substrate with a better leaving group (e.g., a halogen) at the 4-position is used. The general mechanism involves the attack of a nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group.[1]

Diagram: Generalized SNAr Mechanism

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group to Synthesize Functionalized Anilines

A cornerstone of the utility of this compound is the selective reduction of the nitro group to an amine. This transformation yields 3-amino-4-(trifluoromethyl)benzonitrile, a highly valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The resulting aniline is a versatile precursor for a multitude of subsequent reactions, including amide bond formation, diazotization, and cross-coupling reactions.

Several methods are available for the reduction of aromatic nitro groups, with the choice of reagent often depending on the presence of other functional groups in the molecule.[4] Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method. However, care must be taken as prolonged reaction times or harsh conditions can also lead to the reduction of the nitrile group.[5] Alternative reagents such as tin(II) chloride (SnCl₂) in the presence of a strong acid, or iron powder in acidic media, offer milder conditions that can selectively reduce the nitro group while preserving the nitrile.[6][5]

Protocol: Selective Reduction of this compound to 3-Amino-4-(trifluoromethyl)benzonitrile using SnCl₂

| Step | Procedure | Notes |

| 1. Reagent Preparation | In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol. | Ensure the flask is appropriately sized to allow for vigorous stirring. |

| 2. Addition of Reducing Agent | To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) portion-wise. | The reaction is exothermic; control the rate of addition to maintain a manageable temperature. |

| 3. Reaction | Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). | The reaction is typically complete when the starting material is no longer visible by TLC. |

| 4. Work-up | Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Basify the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until a pH of ~8 is reached. | The work-up can be challenging due to the formation of tin salts, which may precipitate.[5] |

| 5. Extraction | Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers. | |

| 6. Purification | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. |

Precursor to Pharmaceutical Intermediates: The Case of Bicalutamide

This compound is a key starting material in the synthesis of important pharmaceutical agents. A prominent example is its role as a precursor to an intermediate for the anti-cancer drug Bicalutamide.[7][8] Bicalutamide is a non-steroidal anti-androgen used in the treatment of prostate cancer.[7]

The synthesis of a key Bicalutamide intermediate, 4-cyano-3-(trifluoromethyl)aniline, is achieved through the reduction of the nitro group of this compound.[8] This aniline derivative is then further elaborated through a series of reactions, including acylation and subsequent modifications, to yield the final drug substance.[9][10]

Diagram: Synthesis of Bicalutamide Intermediate

Caption: Reduction of this compound to a key Bicalutamide intermediate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.[11][12]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11][13]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its unique electronic and structural features allow for a range of strategic chemical transformations, making it an invaluable tool for researchers and scientists in drug development and materials science. The ability to selectively manipulate its functional groups, particularly through nucleophilic aromatic substitution and nitro group reduction, provides access to a diverse array of complex and valuable molecules. By understanding the underlying principles of its reactivity and adhering to safe laboratory practices, chemists can effectively harness the synthetic potential of this important building block.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst. - Google Patents [patents.google.com]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. reddit.com [reddit.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 8. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]

- 9. CN106748884B - Preparation method of bicalutamide intermediate - Google Patents [patents.google.com]

- 10. Mechanistic studies on the synthesis of bicalutamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. capotchem.cn [capotchem.cn]